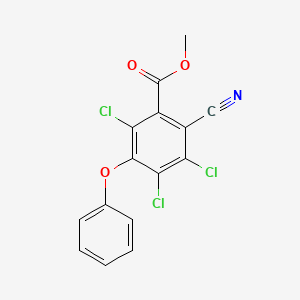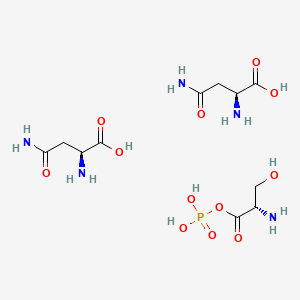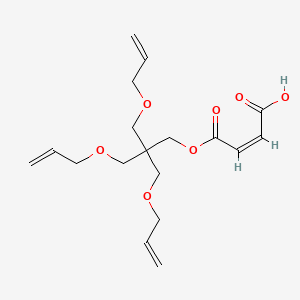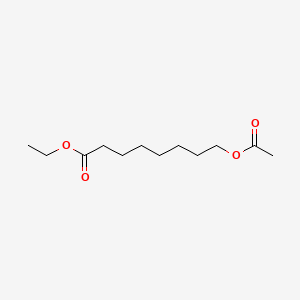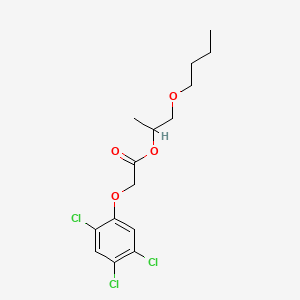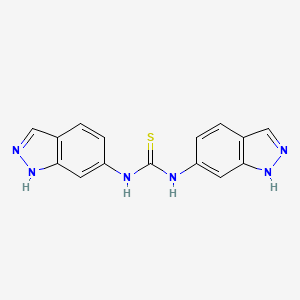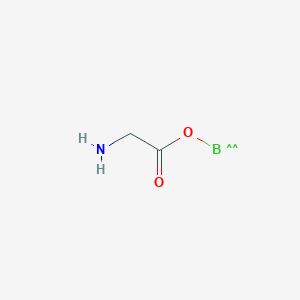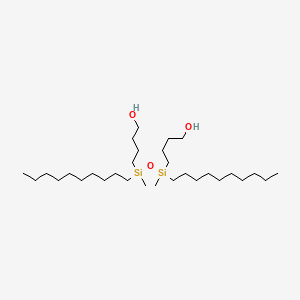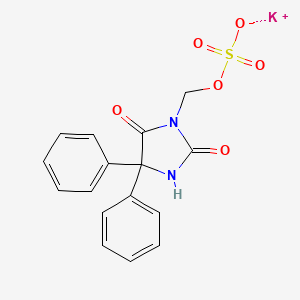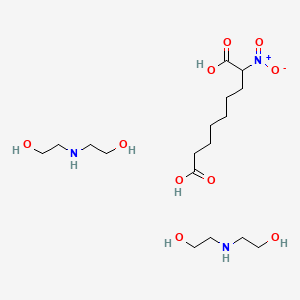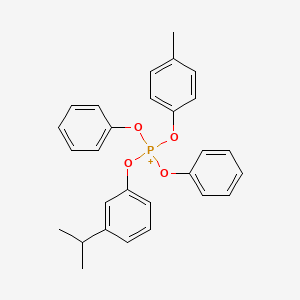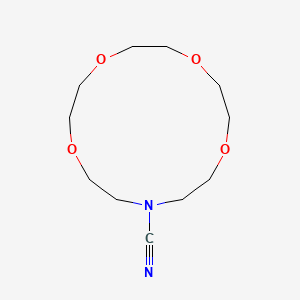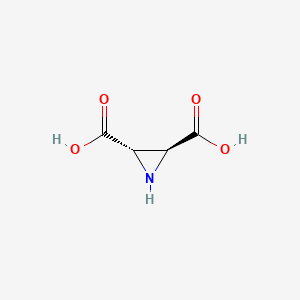
2,3-Dicarboxyaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dicarboxyaziridine can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the compound can be synthesized from the corresponding amino acids through cyclization reactions . The reaction conditions typically involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using specific strains of Streptomyces bacteria . These bacteria naturally produce the compound as a secondary metabolite, which can then be isolated and purified for further use .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dicarboxyaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring to more stable structures.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with opened or modified aziridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dicarboxyaziridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dicarboxyaziridine involves its interaction with specific enzymes and biological targets. For instance, it acts as a potent competitive inhibitor of fumarase, an enzyme involved in the citric acid cycle . The compound mimics the transition state of the enzyme’s natural substrate, thereby inhibiting its activity . This inhibition can disrupt metabolic pathways and exert antibacterial effects .
Comparison with Similar Compounds
- Mitomycin A and B
- Aziridine-2-carboxamide
- Azirinomycin
Properties
CAS No. |
57528-68-4 |
|---|---|
Molecular Formula |
C4H5NO4 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
(2S,3S)-aziridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C4H5NO4/c6-3(7)1-2(5-1)4(8)9/h1-2,5H,(H,6,7)(H,8,9)/t1-,2-/m0/s1 |
InChI Key |
IFCCPDAHQDGHMH-LWMBPPNESA-N |
Isomeric SMILES |
[C@H]1([C@H](N1)C(=O)O)C(=O)O |
Canonical SMILES |
C1(C(N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


